molecular formula C10H20O B1616930 1-Cyclohexyl-2-methyl-2-propanol CAS No. 5531-30-6

1-Cyclohexyl-2-methyl-2-propanol

Cat. No.: B1616930
CAS No.: 5531-30-6
M. Wt: 156.26 g/mol
InChI Key: XRIXVTPYOOVPIX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methyl-2-propanol is an organic compound with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acetone, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexanone in the presence of a methylating agent. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-methyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexyl-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-methyl-2-propanol involves its interaction with specific molecular targets. As a tertiary alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s hydroxyl group can participate in hydrogen bonding, making it a versatile molecule in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-2-methyl-2-propanol stands out due to its tertiary alcohol structure, which imparts unique reactivity and stability compared to primary and secondary alcohols.

Properties

IUPAC Name

1-cyclohexyl-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIXVTPYOOVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203861
Record name 1-Cyclohexyl-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5531-30-6
Record name 1-Cyclohexyl-2-methyl-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g (0.67 mol) of 2-phenyl-1,1-dimethyl ethanol (manufactured by Hokko Kagaku Corp. Ltd.) and 1.0 g of 5% ruthenium/silica were placed in a 500 ml stainless autoclave. The resulting mixture was placed under a hydrogen pressure of 50 atmospheres, heated to a reaction temperature of 150° C., and agitated for 5 hours. After cooling to room temperature, the catalyst was removed by filtration. Vacuum distillation of the resulting crude reaction product was conducted with a Claisen distillation device, to give 92 g of 2-cyclohexyl-1,1-dimethyl ethanol was obtained (yield: 88%, purity: 99%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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